6-Bromo-4-hydroxyquinoline-3-carbonitrile

説明

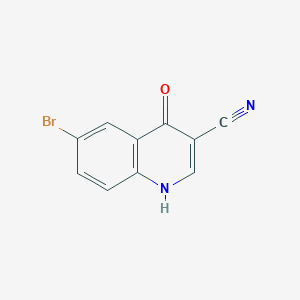

6-Bromo-4-hydroxyquinoline-3-carbonitrile (CAS: 82121-06-0) is a halogenated quinoline derivative featuring a hydroxy group at position 4, a bromine atom at position 6, and a carbonitrile substituent at position 3. Its molecular weight is 249.07 g/mol, and it is characterized by high purity (>98%) for research applications . Storage recommendations include maintaining stock solutions at -80°C (for 6 months) or -20°C (for 1 month) to prevent degradation .

Structure

3D Structure

特性

IUPAC Name |

6-bromo-4-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2O/c11-7-1-2-9-8(3-7)10(14)6(4-12)5-13-9/h1-3,5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKLYXFAPJNHEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C(=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634132 | |

| Record name | 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364793-52-2 | |

| Record name | 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction with Cyanogen Bromide

One common method for synthesizing this compound involves the reaction of 6-bromo-4-hydroxyquinoline with cyanogen bromide. This reaction is generally carried out under basic conditions using sodium hydroxide or potassium carbonate as a base.

- Starting Material : 6-Bromo-4-hydroxyquinoline

- Reagent : Cyanogen bromide

- Base : Sodium hydroxide or potassium carbonate

- Conditions : Heating the reaction mixture to facilitate the formation of the carbonitrile group.

The reaction can be represented as follows:

$$

\text{6-Bromo-4-hydroxyquinoline} + \text{Cyanogen bromide} \xrightarrow{\text{Base, Heat}} \text{this compound}

$$

Alternative Synthesis Routes

Apart from the cyanogen bromide method, alternative synthetic routes have been explored which include:

Cyclization Reactions : Multi-component reactions involving brominated aldehydes and cyanoacetate derivatives under reflux conditions.

Condensation Reactions : Utilizing ammonium acetate in ethanol to promote cyclization.

Detailed Reaction Conditions and Yields

The following table summarizes various preparation methods, including their conditions and yields based on reported studies:

| Method | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyanogen Bromide Reaction | 6-Bromo-4-hydroxyquinoline, Sodium Hydroxide, Heat | 50-75 |

| Cyclization with Ammonium Acetate | Brominated Aldehydes, Cyanoacetate, Ethanol, Reflux | 60-80 |

| Condensation | Brominated Ketones, Ammonium Acetate, Ethanol | 70-85 |

Characterization Techniques

To ensure the successful synthesis of this compound, various characterization techniques are employed:

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and substituent positions.

Fourier Transform Infrared Spectroscopy (FTIR) : To identify functional groups such as hydroxyl (3200–3600 cm) and nitrile (2200–2250 cm) stretches.

Ultraviolet-Visible Spectroscopy (UV-Vis) : Analyzes electronic transitions within the compound.

Chromatographic Techniques

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used to assess purity and yield throughout the synthesis process.

化学反応の分析

Types of Reactions:

Oxidation: 6-Bromo-4-hydroxyquinoline-3-carbonitrile can undergo oxidation reactions to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 6-bromo-4-hydroxyquinoline-3-amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like ammonia or thiols are used under basic conditions.

Major Products Formed:

Oxidation: Quinoline derivatives with various functional groups.

Reduction: 6-Bromo-4-hydroxyquinoline-3-amine.

Substitution: Substituted quinoline derivatives with different nucleophiles.

科学的研究の応用

Chemistry

6-Bromo-4-hydroxyquinoline-3-carbonitrile serves as a building block for synthesizing more complex quinoline derivatives, which are often used in various chemical reactions including:

- Substitution reactions where the bromine atom can be replaced by other nucleophiles.

- Oxidation and reduction reactions leading to different quinoline derivatives.

- Coupling reactions such as Suzuki-Miyaura coupling, utilizing palladium catalysts.

Biology

The compound exhibits promising biological activities:

- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, primarily through the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.

- Antiviral Properties : Preliminary studies suggest potential antiviral effects; however, specific viral targets are still under investigation.

- Anticancer Effects : In vitro studies indicate that it inhibits the growth of cancer cell lines such as DLD-1 (colon cancer), T24 (bladder cancer), and SH-SY-5Y (neuroblastoma) with IC50 values in the nanomolar range.

Medicine

The derivatives of this compound are being explored for their potential as:

- Antimicrobial agents for treating resistant bacterial infections.

- Anticancer drugs due to their ability to inhibit tumor cell proliferation.

- Antiviral medications targeting specific viral mechanisms.

Antimicrobial Efficacy

A study published in the Journal of Antibiotics demonstrated that this compound exhibited significant antibacterial activity against resistant strains of E. coli, achieving a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like ciprofloxacin.

Anticancer Potential

Research on various tumor cell lines revealed that this compound effectively inhibited cell proliferation. The study reported IC50 values ranging from 2.5 nM to 10 nM across different cancer types, indicating its potential as a lead compound for anticancer drug development.

Mechanistic Insights

Detailed mechanistic studies have shown that the compound's interaction with DNA gyrase is crucial for its antimicrobial effects. Additionally, its anticancer properties may stem from apoptosis induction pathways activated by enzyme inhibition.

作用機序

The mechanism of action of 6-Bromo-4-hydroxyquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

類似化合物との比較

Positional Isomerism and Halogenation

- Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS: 35975-57-6): Substitutes the 3-carbonitrile group with an ester (-COOEt) and places bromine at position 8 instead of 6. This ester derivative is synthesized via distinct carboxylation pathways, as outlined in industrial production reports .

Functional Group Modifications

- 8-Bromo-4-chloro-6-nitro-3-quinolinecarbonitrile (CAS: 915369-22-1): Incorporates a nitro group at position 6 and chlorine at position 4, increasing molecular weight (312.5 g/mol) and reducing solubility compared to the target compound .

- 6-Bromo-4-chloro-3-nitroquinoline (CAS: 723281-72-9): Replaces the hydroxy and carbonitrile groups with chloro and nitro substituents, resulting in a molecular weight of 287.49 g/mol and moderate solubility in chloroform and DMSO .

Hydrogenated Ring Systems

- 4-(4-Bromophenyl)-8-methyl-2-oxo-1,2,3,4,4a,5,6,7-octahydroquinoline-3-carbonitrile: Contains a partially saturated quinoline ring, reducing aromaticity and enhancing flexibility. This structural motif is linked to cardiotonic and anti-inflammatory activities .

- 4-(4-Bromophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile: Exhibits a fused bicyclic system with a tetrahydroquinoline core, demonstrating anticancer properties in preclinical studies .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Solubility | Key Functional Groups |

|---|---|---|---|

| This compound | 249.07 | DMSO (with heating/ultrasonication) | -OH, -Br, -CN |

| Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate | 296.11 | Ethanol, DMSO | -OH, -Br, -COOEt |

| 8-Bromo-4-chloro-6-nitro-3-quinolinecarbonitrile | 312.50 | Limited (DMSO preferred) | -Br, -Cl, -NO₂, -CN |

| 4-(4-Bromophenyl)-2-oxo-tetrahydroquinoline | 375.22 | Not reported | -BrPh, -CN, -C=O |

生物活性

6-Bromo-4-hydroxyquinoline-3-carbonitrile is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the sixth position, a hydroxyl group at the fourth position, and a cyano group at the third position of the quinoline ring. Its molecular formula is with a molecular weight of 252.07 g/mol. The compound's structure can be represented as follows:

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action is believed to involve inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.

2. Antiviral Activity

The compound has also been investigated for its antiviral properties. In vitro studies have demonstrated its effectiveness against several viruses, although specific mechanisms remain to be fully elucidated. It is hypothesized that the compound may interfere with viral replication processes by targeting viral enzymes or cellular receptors involved in viral entry.

3. Anticancer Potential

this compound has shown promising results in cancer research. It exhibits antiproliferative effects against various tumor cell lines, including DLD-1 (colon cancer), T24 (bladder cancer), and SH-SY-5Y (neuroblastoma). The compound's ability to induce apoptosis in these cell lines suggests potential as an anticancer agent .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can bind to active sites of enzymes involved in microbial growth and viral replication, inhibiting their functions.

- Signal Transduction Modulation : By interacting with cellular receptors, it may modulate signaling pathways that control cell proliferation and survival .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | Hydroxyl and carboxylic acid groups | Antimicrobial; moderate anticancer activity |

| 6-Bromo-4-chloroquinoline-3-carbonitrile | Chlorine substitution instead of bromine | Antimicrobial; less effective than 6-bromo derivative |

| 4-Hydroxyquinoline-3-carbonitrile | Lacks bromine substitution | Lower antimicrobial activity |

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Antimicrobial Efficacy Study : A study evaluated the compound against clinical isolates of Pseudomonas aeruginosa and Klebsiella pneumoniae, reporting inhibition zones comparable to standard antibiotics .

- Anticancer Activity Investigation : In a cell-based assay, this compound was tested against multiple cancer cell lines, demonstrating IC50 values in the nanomolar range, indicating potent anticancer properties .

Q & A

Q. What are the common synthetic routes for preparing 6-bromo-4-hydroxyquinoline-3-carbonitrile, and what experimental conditions are critical for success?

- Methodological Answer : A widely used method involves cyclocondensation of substituted aldehydes, ketones, and cyanoacetate derivatives. For example, a related quinoline derivative was synthesized by refluxing p-bromobenzaldehyde, tetralone, ethyl cyanoacetate, and ammonium acetate in ethanol for 6 hours . Key parameters include:

- Solvent : Absolute ethanol for solubility and reaction homogeneity.

- Catalyst : Ammonium acetate to facilitate cyclization via acid catalysis.

- Temperature : Reflux conditions (typically 78–80°C) to drive the reaction to completion.

Post-synthesis, purification via recrystallization (ethanol) is recommended to isolate high-purity crystals.

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Structural validation requires a combination of spectroscopic and crystallographic techniques:

- NMR : H and C NMR to identify aromatic protons, hydroxyl groups, and nitrile carbons.

- IR Spectroscopy : Peaks at ~2200 cm (C≡N stretch) and ~3200 cm (O–H stretch).

- X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., N–H⋯O interactions observed in related quinolines) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns for bromine.

Q. What safety precautions are necessary when handling this compound in the laboratory?

- Methodological Answer : While specific hazard data for this compound is limited, analogous brominated quinolines require:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Storage : Store at 0–6°C in airtight containers to prevent degradation (observed in brominated aryl compounds) .

Refer to GHS guidelines and consult Safety Data Sheets (SDS) for structurally similar compounds .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multistep syntheses?

- Methodological Answer : Yield optimization involves:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance cyclization efficiency.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. alcohols; ethanol is preferred for its balance of solubility and eco-friendliness .

- Reaction Monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction times.

- Microwave-assisted Synthesis : Reduce reaction time and improve selectivity (e.g., 30–60 minutes vs. 6 hours under reflux) .

Q. What strategies resolve contradictions in reported biological activity data for brominated quinolines?

- Methodological Answer : Discrepancies in bioactivity (e.g., anticancer efficacy) may arise from:

- Assay Variability : Standardize cell lines (e.g., MCF-7 vs. HeLa) and incubation conditions (dose, duration).

- Structural Analogues : Compare substituent effects (e.g., 6-bromo vs. 6-chloro derivatives) on target binding .

- Metabolic Stability : Perform stability studies in simulated physiological conditions (pH 7.4 buffer, 37°C) to assess compound degradation .

Cross-validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cytotoxicity).

Q. How does the electronic environment of the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Bromine’s electron-withdrawing effect activates the quinoline ring for nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling:

- SNAr : React with amines or thiols under basic conditions (KCO, DMF, 80°C).

- Suzuki Coupling : Use Pd catalysts (e.g., Pd(PPh)) and aryl boronic acids to introduce diverse substituents .

Computational studies (DFT) can predict regioselectivity by analyzing charge distribution at the C-6 position.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。